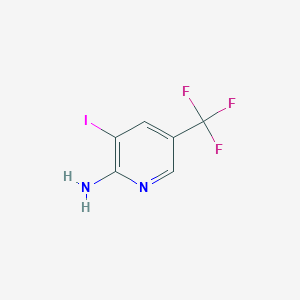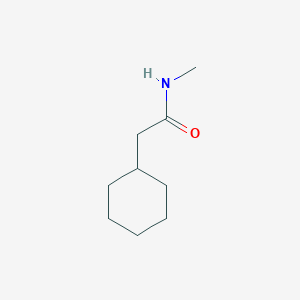
3-Iodo-5-(trifluorométhyl)pyridin-2-amine
Vue d'ensemble
Description
3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the empirical formula C6H4F3IN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is 288.01 g/mol . The compound contains iodine, nitrogen, and fluorine atoms, which contribute to its unique properties .Physical And Chemical Properties Analysis
3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a solid substance . It’s part of the Fluorinated Building Blocks and Halogenated Heterocycles categories . The compound has a molecular weight of 288.01 g/mol .Mécanisme D'action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is not well understood. However, it is believed that the compound acts as a Lewis acid, which means it can donate a pair of electrons to form a covalent bond with another molecule. This process is known as protonation. Protonation of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine causes a rearrangement of the molecule, which leads to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine are not well understood. However, it is believed that the compound may have an effect on the activity of certain enzymes and hormones. In addition, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine may have an effect on the metabolism of certain drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in lab experiments include its high reactivity, low cost, and availability. The compound is also easy to handle and store. However, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine can be toxic if inhaled or ingested, and it should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 3-Iodo-5-(trifluoromethyl)pyridin-2-amine. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug synthesis and agrochemicals. In addition, further research could be conducted into the mechanism of action of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine and its potential uses as a catalyst in organic synthesis. Finally, further exploration into the potential toxicity of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine could also be conducted.
Applications De Recherche Scientifique
Blocs de construction en synthèse chimique
“3-Iodo-5-(trifluorométhyl)pyridin-2-amine” est utilisé comme bloc de construction en synthèse chimique . Il fait partie d'une collection de produits chimiques uniques fournis par Sigma-Aldrich pour les chercheurs en découverte précoce .
Applications agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), qui incluent “this compound”, sont largement utilisés dans l'industrie agrochimique . Ils sont utilisés pour protéger les cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé TFMP introduit sur le marché agrochimique, et depuis, plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés TFMP sont également utilisés dans les industries pharmaceutiques et vétérinaires . Cinq produits pharmaceutiques et deux produits vétérinaires contenant la fraction TFMP ont reçu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .
Synthèse de molécules hybrides
“this compound” agit comme un réactif dans la synthèse de nouvelles molécules hybrides imidazo [1,2-a]pyridine-coumarine . Ces molécules hybrides sont des inhibiteurs potentiels de la NS5B dans le traitement de l'hépatite C .
Développement d'antagonistes du récepteur CGRP
Le composé est utilisé dans le développement d'un antagoniste du récepteur du peptide apparenté au gène de la calcitonine (CGRP) . Les antagonistes du récepteur CGRP sont utilisés dans le traitement des migraines .
Synthèse de produits chimiques organiques fluorés
Le composé est utilisé dans la synthèse de produits chimiques organiques fluorés . Ces produits chimiques ont trouvé des applications dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Iodo-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine can lead to sustained changes in cellular metabolism and gene expression, while in vivo studies have highlighted potential long-term impacts on tissue function and organismal health .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity. These findings underscore the importance of careful dosage optimization in preclinical studies involving 3-Iodo-5-(trifluoromethyl)pyridin-2-amine .
Metabolic Pathways
3-Iodo-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and fatty acid oxidation. By influencing these pathways, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine can alter metabolic flux and metabolite levels, thereby impacting overall cellular energy balance and biosynthetic capacity .
Transport and Distribution
The transport and distribution of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in certain tissues, influencing its localization and bioavailability. These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. The localization of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in these subcellular compartments is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Propriétés
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBRARFDTYAAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571850 | |
| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211308-82-6 | |
| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)





![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)